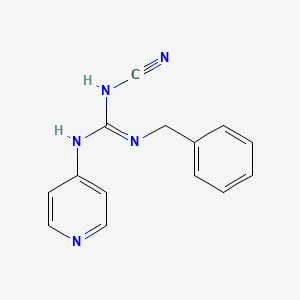
Guanidine, 1-benzyl-2-cyano-3-(4-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is a chemical compound with the molecular formula C14H13N5 It is known for its unique structure, which includes a benzyl group, a cyano group, and a pyridyl group attached to a guanidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine can be synthesized through a multi-step process involving the reaction of benzylamine with cyanogen bromide, followed by the addition of 4-pyridinecarboxaldehyde. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine are not widely documented, the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyano and pyridyl groups play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
- N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828)
- Pinacidil (N-cyano-N’-(4-pyridyl)-N’'-(1,2,2-trimethylpropyl)guanidine)
- Cimetidine (N-cyano-N’-methyl-N’'-[2-[(5-methylimidazol-4-yl)methyl]thio]ethyl)guanidine)
Uniqueness: 1-Benzyl-2-cyano-3-(4-pyridyl)guanidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
60560-41-0 |
|---|---|
Molecular Formula |
C14H13N5 |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-benzyl-1-cyano-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H13N5/c15-11-18-14(19-13-6-8-16-9-7-13)17-10-12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,17,18,19) |
InChI Key |
HKCIAYNSNFLSIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(NC#N)NC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















